2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method includes the following steps :
Formation of 5-amino-1,3,4-thiadiazole-2-thiol: This is achieved by reacting hydrazinecarbothioamide with carbon disulfide.
Acylation: The 5-amino-1,3,4-thiadiazole-2-thiol is then acylated with 2-chloroacetyl chloride to form 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide.
Cyclohexylation: Finally, the acetamide derivative is reacted with cyclohexylamine to yield this compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including :
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects against various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets . For example, it can inhibit enzymes like urease, which is essential for the survival of certain bacteria. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacteria .
Comparison with Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide can be compared with other thiadiazole derivatives . Similar compounds include:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide
- 5-Amino-1,3,4-thiadiazole-2-thiol
What sets this compound apart is its unique cyclohexylacetamide moiety, which can enhance its biological activity and specificity compared to other thiadiazole derivatives .
Biological Activity
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide is a derivative of 1,3,4-thiadiazole, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
where the core structure includes a thiadiazole ring and a cyclohexylacetamide moiety.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies and Findings
- MTT Assay Results : In vitro studies employing the MTT assay demonstrated significant cytotoxicity against human cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer). The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential efficacy in cancer treatment .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve apoptosis induction and inhibition of the JAK/STAT signaling pathway. This was evidenced by increased caspase-3 activity and altered expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in treated cells .
- Structure-Activity Relationship (SAR) : The presence of the thiadiazole moiety is crucial for enhancing the compound's biological activity. Variations in substituents on the thiadiazole ring significantly influence cytotoxic efficacy, suggesting that further modifications could optimize therapeutic outcomes .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity.
Research Findings
- Broad Spectrum Efficacy : Studies have reported that thiadiazole derivatives exhibit antimicrobial effects against various bacterial strains. The compound's ability to inhibit urease enzymes suggests a potential mechanism for disrupting bacterial survival by affecting their acid-neutralizing capabilities .
- Comparison with Standard Antibiotics : When tested alongside conventional antibiotics, the compound demonstrated synergistic effects, enhancing the overall antimicrobial efficacy against resistant strains .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | U87 (Glioblastoma) | 0.03 | Apoptosis induction via JAK/STAT pathway |
Anticancer | HeLa (Cervical Cancer) | Not specified | Caspase activation |
Antimicrobial | Various Bacteria | Not specified | Urease inhibition |
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABMZHRIXEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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